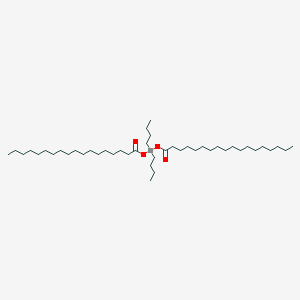
Dibutyltin distearate
Übersicht
Beschreibung
Dibutyltin distearate is a compound with the molecular formula C44H88O4Sn . It is also known by other names such as Dibutyltin stearate and Dibutyl tin distearate . The molecular weight of Dibutyltin distearate is 799.9 g/mol .
Molecular Structure Analysis
The molecular structure of Dibutyltin distearate consists of two stearate groups attached to a tin atom, which is also attached to two butyl groups . The IUPAC name for this compound is [dibutyl (octadecanoyloxy)stannyl] octadecanoate .
Chemical Reactions Analysis
Dibutyltin compounds, including Dibutyltin distearate, are known to be effective catalysts in the formation of urethanes . They work for both aliphatic and aromatic isocyanates . In one study, it was found that Dibutyltin dilaurate destroyed the isocyanate–hydroxyl complex before catalyzing the reaction through the formation of a ternary complex .
Wissenschaftliche Forschungsanwendungen
Stabilizing Effects in Polymeric Materials
Dibutyltin distearate has been studied for its stabilizing effects on polymeric materials. Research has shown that it effectively reduces degradation reactions in poly(glycerol-phthalate) based alkyd coatings exposed to outdoor weather. This is evidenced by reduced hydroxyl moiety formation, lack of discoloration, increased gel content, and enhanced tensile strength, ultimately prolonging the lifespan of the stabilized alkyd coating (Turoti, 2006).
Interaction with Nuclear Receptors and Adipogenesis
Studies have explored the interaction of dibutyltin compounds, including dibutyltin distearate, with nuclear receptors like PPARγ and RXRα. These compounds have been found to act as partial agonists of PPARγ, influencing processes like adipogenesis and inflammation in mammalian cells. This interaction highlights the potential endocrine-disrupting capabilities of dibutyltin compounds and their impact on biological processes (Milton et al., 2017).
Effect on Glucocorticoid Receptor Function
Dibutyltin distearate has been shown to interfere with glucocorticoid receptor (GR) function. This interference can disrupt metabolic functions and immune system modulation, providing insights into some of the toxic effects of this organotin. The study highlights how nanomolar concentrations of dibutyltin can inhibit ligand binding to GR and its transcriptional activity, impacting crucial biological functions (Gumy et al., 2008).
Environmental Degradation
Research has also focused on the environmental degradation of dibutyltin distearate. A study on the degradation of butyltin compounds by Streptomyces sp. isolated from plant waste composting heaps indicates that certain microorganisms can convert dibutyltin to less toxic derivatives, highlighting the potential for bioremediation in environmental pollution contexts (Bernat & Długoński, 2009).
Antifouling Applications
Dibutyltin distearate is identified in antifouling rubbers containing organotin compounds. Its presence in bis(tributyltin) oxide-impregnated neoprene and natural rubbers is significant for understanding the chemical dynamics in these materials, relevant to antifouling applications in marine environments (Blunden et al., 1987).
Impact on Triglyceride Metabolism
A study on human HL7702 liver cells revealed that dibutyltin dilaurate can affect triglyceride metabolism by influencing the mTOR pathway. This finding is crucial for understanding the impact of this compound on liver functions and metabolic processes (Qiao et al., 2018).
Wirkmechanismus
The mechanism of action of Dibutyltin distearate in catalyzing reactions involves the formation of complexes with the reactants. For example, in the formation of urethanes, Dibutyltin dilaurate was found to destroy the isocyanate–hydroxyl complex before catalyzing the reaction through the formation of a ternary complex .
Safety and Hazards
Dibutyltin compounds, including Dibutyltin distearate, can be hazardous. They are known to cause serious eye irritation and may cause an allergic skin reaction . They are also suspected of causing genetic defects and may damage fertility or the unborn child . They can cause damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
[dibutyl(octadecanoyloxy)stannyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H36O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*2-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHDRFKHKGNLNW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052247 | |
| Record name | Dibutyl[bis(octadecanoyloxy)]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5847-55-2 | |
| Record name | Octadecanoic acid, 1,1′-(dibutylstannylene) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5847-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl(bis(octadecanoyloxy))stannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyltin distearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl[bis(octadecanoyloxy)]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylbis(stearoyloxy)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL(BIS(OCTADECANOYLOXY))STANNANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VNX07CCO1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dibutyltin distearate impact the lifespan of alkyd coatings?
A: Dibutyltin distearate acts as a stabilizer in poly(glycerol-phthalate) based alkyd coatings. Research has shown that it effectively reduces degradation reactions caused by weathering. [] This is evident in the reduced hydroxyl moiety formation, less discoloration, increased gel content, enhanced tensile strength, and a longer time to embrittlement in stabilized coatings compared to unstabilized ones. []
Q2: What is the optimal concentration of Dibutyltin distearate for stabilizing alkyd coatings?
A: Studies indicate that a concentration of 10 x 10-4 mole% of Dibutyltin distearate provides the most effective stabilization for alkyd coatings. []
Q3: How does Dibutyltin distearate behave in antifouling rubber applications?
A: When incorporated into neoprene and natural rubbers, Dibutyltin distearate undergoes chemical changes. [, ] In neoprene, it forms alongside tributyltin chloride and tributyltin stearate. [] In natural rubber, it appears alongside bis(tributyltin) sulphide and tributyltin stearate. [] This behavior is crucial for understanding the long-term effectiveness and environmental fate of these antifouling materials.
Q4: What spectroscopic techniques are useful for studying Dibutyltin distearate in materials?
A: 119mSn Mössbauer and 119Sn NMR spectroscopy are valuable tools for investigating the fate and transformation of Dibutyltin distearate in materials like neoprene elastomers. [] These techniques provide insights into the chemical changes occurring during the material curing process and help understand the interaction of Dibutyltin distearate with other components.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



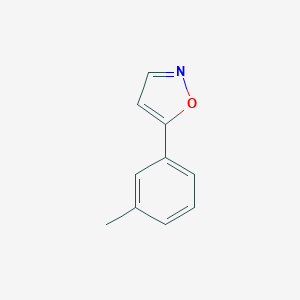
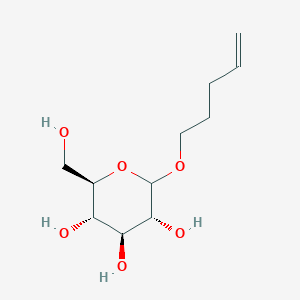
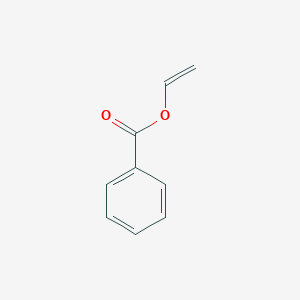
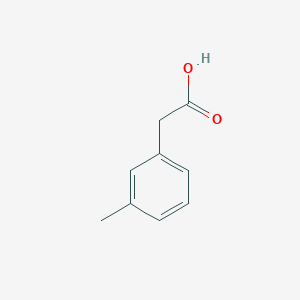
![Benzo[e]pyrene-d12](/img/structure/B167089.png)
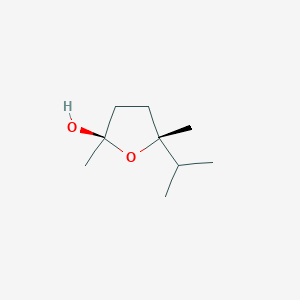
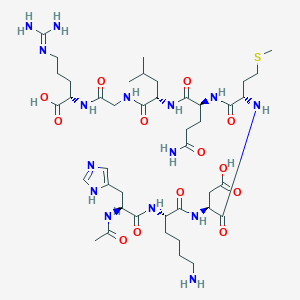
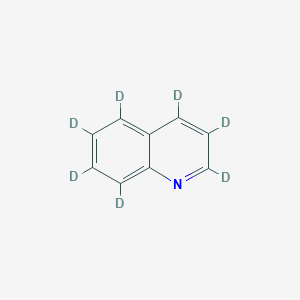
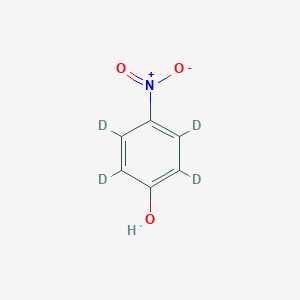
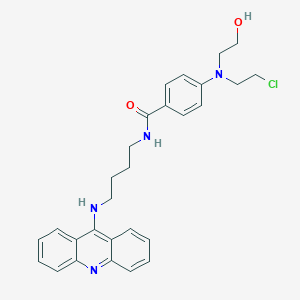
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)

![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)
